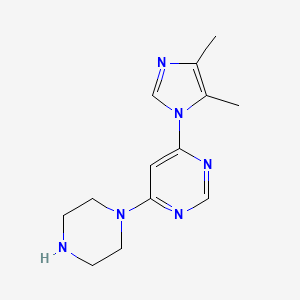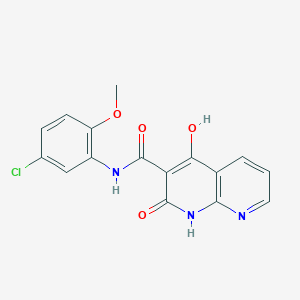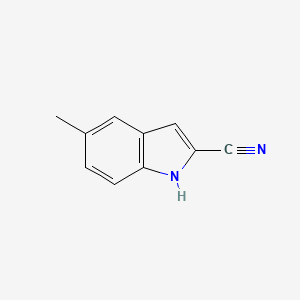![molecular formula C15H12F3NO2 B2690543 Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate CAS No. 926236-39-7](/img/structure/B2690543.png)
Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate is a compound known for its unique chemical structure and properties. It is a bifunctional modulator of androgen receptors and acts as a competitive inhibitor with an IC50 of 16 nM . This compound is of significant interest in various fields, including pharmaceuticals and organic chemistry, due to its trifluoromethyl group, which imparts unique pharmacological and chemical properties.
Mécanisme D'action
Mode of Action
Based on its chemical structure, it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been shown to participate in various biochemical pathways .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors .
Action Environment
The action, efficacy, and stability of Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals or drugs, and the specific characteristics of the biological system in which the compound is acting .
Méthodes De Préparation
The synthesis of Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-trifluoromethylbenzoic acid with methylamine under specific conditions . Another method includes the acylation of 3-trifluoromethylaniline followed by methylation and subsequent hydrolysis . Industrial production methods often involve multi-step reactions, including chlorination, hydrogenation, nitration, and further hydrogenation to achieve the desired product .
Analyse Des Réactions Chimiques
Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to modulate androgen receptors makes it valuable in studying hormone-related biological processes.
Medicine: Its pharmacological properties are explored for potential therapeutic applications, particularly in the development of drugs targeting androgen receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its unique chemical properties
Comparaison Avec Des Composés Similaires
Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate can be compared with other similar compounds, such as:
Methyl 3-amino-5-(trifluoromethyl)benzoate: Similar in structure but with the amino group in a different position, affecting its reactivity and biological activity.
2-Methyl-3-trifluoromethylaniline: Another compound with a trifluoromethyl group, used in different applications due to its distinct chemical properties.
5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]benzoic acid: A more complex molecule with additional functional groups, used in specialized applications.
This compound stands out due to its specific binding affinity to androgen receptors and its versatile applications in various fields.
Propriétés
IUPAC Name |
methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-14(20)12-8-10(5-6-13(12)19)9-3-2-4-11(7-9)15(16,17)18/h2-8H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCKUBYLEGTIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
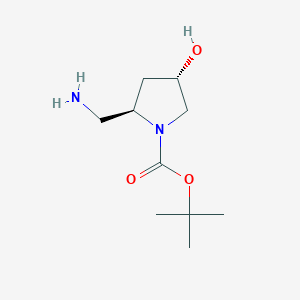
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2690463.png)
![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide](/img/structure/B2690464.png)
![3-(2-fluorobenzyl)-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690467.png)


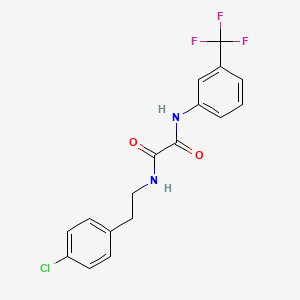
![5-[(3,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2690474.png)
![4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2690475.png)
![2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2690476.png)
